molecular formula C23H22NO5 B2771542 5-Ethoxychelerthrine CAS No. 79559-55-0

5-Ethoxychelerthrine

Cat. No.: B2771542
CAS No.: 79559-55-0
M. Wt: 392.43
InChI Key: UJVQDDLAYPRWNM-UHFFFAOYSA-N
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Description

5-Ethoxychelerthrine is an alkaloid with a molecular formula of C23H23NO5 . It is known to have antimicrobial and antitumor activity . It is a derivative of Chelerythrine, a cell permeable protein kinase C (PKC) inhibitor . It has been found to exhibit strong activity against Aspergillus fumigatus and methicillin-resistant Staphylococcus aureus (MRSA) .


Molecular Structure Analysis

The molecular structure of this compound includes a molecular weight of 393.432 Da and a monoisotopic mass of 393.157623 Da .


Chemical Reactions Analysis

The study conducted by Dingbang An et al. showed that Ethoxychelerythrine (ECHE) can be converted to Chelerythrine (CHE) on a TLC plate . This suggests that CHE could be a more scientific and stable quality marker for Zanthoxylum nitidum than ECHE .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 393.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The chemical name is 6-ethoxy-1,2-dimethoxy-12-methyl- [1,3]benzodioxolo [5,6-c]phenanthridin-12-ium .

Scientific Research Applications

Overview

5-Ethoxychelerthrine is a compound that has garnered interest within scientific research due to its potential applications across various fields. While the direct studies on this compound are limited, insights can be gained from related research on compounds within similar chemical families or possessing related functionalities. The applications in scientific research often revolve around understanding the compound's biological activity, potential therapeutic uses, and environmental impact.

Potential Therapeutic Applications

Research on compounds closely related to this compound, such as various furan derivatives produced from plant biomass, suggests potential therapeutic applications. For instance, derivatives like 5-Hydroxymethylfurfural (HMF) and its further processed forms have shown promise in producing monomers and polymers, functional materials, and fuels, indicating the versatility of such compounds in creating bioactive or medically relevant materials (Chernyshev, Kravchenko, & Ananikov, 2017). Although this compound itself is not explicitly mentioned, the exploration of similar compounds opens avenues for investigating its potential in drug development and other therapeutic areas.

Biological Activities and Mechanisms

Studies on compounds within the same class as this compound could provide insights into its biological activities and mechanisms. For example, research on 5-Hydroxytryptamine (5-HT; serotonin) and related compounds has shed light on their role in modulating various biological and psychological processes, such as mood, anxiety, and cognitive functions. This suggests that understanding the biological activity of this compound could reveal new targets for psychiatric and neurological disorders (Watts, Morrison, Davis, & Barman, 2012).

Environmental Impact and Safety

The environmental safety and impact of chemically similar compounds, such as surfactants and their degradation products, have been extensively studied. These studies assess the biodegradation, toxicity, and environmental fate of such compounds, providing a framework for evaluating the environmental aspects of this compound (Cowan-Ellsberry, Belanger, Dorn, Dyer, McAvoy, Sanderson, Versteeg, Ferrer, & Stanton, 2014). Understanding the environmental behavior of related compounds can guide the safe and responsible use of this compound in research and industrial applications.

Biochemical Analysis

Biochemical Properties

It is known that 5-Ethoxychelerthrine is a derivative of chelerythrine , which suggests that it may interact with similar enzymes, proteins, and other biomolecules

Cellular Effects

Given its reported antimicrobial and antitumor activities , it is likely that this compound influences cell function in some way This could include impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be a cell-permeable protein kinase C (PKC) inhibitor , suggesting that it may exert its effects at the molecular level by binding to and inhibiting PKC This could lead to changes in gene expression and other cellular processes

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. One study suggests that this compound may be formed as an artifact during sample processing, which could potentially affect its stability and degradation

Properties

IUPAC Name

6-ethoxy-1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22NO5/c1-5-27-19-9-15-13-6-7-18(25-3)23(26-4)17(13)11-24(2)22(15)16-10-21-20(8-14(16)19)28-12-29-21/h6-11H,5,12H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVQDDLAYPRWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C=CC(=C(C3=C[N+](=C2C4=CC5=C(C=C41)OCO5)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22NO5+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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